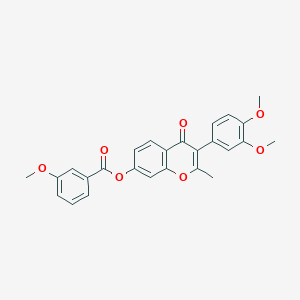

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate exemplifies the complex structural features characteristic of substituted chromenone derivatives. The compound contains a chromen-4-one core structure, which consists of a fused benzene ring and a pyrone ring, providing the fundamental backbone for biological activity. The presence of a 3,4-dimethoxyphenyl substituent at the 3-position and a methyl group at the 2-position creates a highly substituted chromenone framework that influences both the chemical reactivity and conformational stability of the molecule.

Crystallographic analysis of related chromenone derivatives provides valuable insights into the three-dimensional structure of this compound class. Studies of similar dimethoxyphenyl-substituted chromenones reveal that the dimethoxy-substituted benzene ring typically exhibits a twisted conformation relative to the chromenone skeleton. In the related compound 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one, crystallographic data demonstrates that the dimethoxybenzene ring is twisted by 5.2 degrees relative to the 4H-chromenon skeleton, with a root mean square deviation of 0.015 Å. The carbon atoms of the methoxy groups typically lie close to the plane of their attached benzene ring, with deviations of 0.036 Å and 0.290 Å for the meta and para substituents, respectively.

The ester linkage at the 7-position introduces additional conformational considerations in the molecular architecture. Crystallographic studies of chromenyl benzoate esters demonstrate that the benzoate moiety can adopt various orientations relative to the chromenone core. In the compound 2-oxo-2H-chromen-7-yl 4-fluorobenzoate, the benzene ring is oriented at an acute angle of 59.03 degrees relative to the coumarin plane. This conformation is typically stabilized by intramolecular hydrogen bonding interactions, which close five-membered rings and contribute to the overall structural stability of the molecule.

The crystal structure of chromenone derivatives is further supported by intermolecular interactions that influence the packing arrangement and physical properties. These interactions include π–π stacking between neighboring pyrone and benzene rings, with centroid-centroid distances typically ranging from 3.576 to 3.612 Å. Additionally, carbonyl-π interactions contribute to the crystal lattice stability, with oxygen-centroid distances ranging from 3.266 to 3.567 Å. These structural features collectively determine the solid-state properties and potential binding interactions of the compound.

Spectroscopic Profiling (¹H/¹³C NMR, FTIR, UV-Vis)

The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary information about the molecular structure and electronic properties. Nuclear Magnetic Resonance spectroscopy, both proton and carbon-13, offers detailed insights into the chemical environment of individual atoms within the molecule, while Fourier Transform Infrared spectroscopy reveals functional group characteristics, and ultraviolet-visible spectroscopy provides information about electronic transitions and chromophoric properties.

Proton Nuclear Magnetic Resonance spectroscopy analysis of this compound class reveals characteristic signals that reflect the complex substitution pattern and electronic environment. The chromenone core typically exhibits distinct resonances for the aromatic protons, with chemical shifts influenced by the electron-withdrawing carbonyl group and the substitution pattern. The methyl group at the 2-position appears as a singlet in the aliphatic region, typically around 2.5 parts per million, while the methoxy groups of the dimethoxyphenyl substituent generate characteristic signals around 3.8-4.0 parts per million. The benzoate ester portion contributes additional aromatic signals, with the meta-positioned methoxy group on the benzoate ring appearing as a distinct singlet.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial information about the carbon framework and substitution patterns. The carbonyl carbon of the chromen-4-one core typically resonates around 177-180 parts per million, while the ester carbonyl appears slightly downfield around 165 parts per million. The aromatic carbons show characteristic splitting patterns that reflect the substitution positions and electronic effects of the methoxy groups. The methoxy carbons typically appear around 55-56 parts per million for the various methoxy substituents throughout the molecule.

| Spectroscopic Parameter | Chemical Shift/Frequency | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance methoxy groups | 3.8-4.0 parts per million | Dimethoxyphenyl and methoxybenzoate groups |

| ¹H Nuclear Magnetic Resonance methyl | 2.5 parts per million | 2-methyl substituent |

| ¹³C Nuclear Magnetic Resonance carbonyl chromenone | 177-180 parts per million | Chromen-4-one carbonyl |

| ¹³C Nuclear Magnetic Resonance carbonyl ester | 165 parts per million | Benzoate ester carbonyl |

| ¹³C Nuclear Magnetic Resonance methoxy | 55-56 parts per million | Various methoxy carbons |

Fourier Transform Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of key functional groups within the molecule. The chromen-4-one carbonyl typically exhibits a strong absorption around 1650-1680 wavenumbers, while the ester carbonyl appears at higher frequency around 1720-1740 wavenumbers due to the increased electrophilic character of the ester functionality. The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the methyl and methoxy groups are observed around 2800-3000 wavenumbers. The carbon-oxygen stretching vibrations of the methoxy groups contribute signals around 1200-1300 wavenumbers, providing additional confirmation of the substitution pattern.

Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric properties of the compound. Chromenone derivatives typically exhibit characteristic absorption maxima that reflect the π→π* transitions of the aromatic system and the n→π* transitions associated with the carbonyl groups. The extended conjugation system, including the dimethoxyphenyl substituent and the chromenone core, typically results in absorption maxima in the range of 280-320 nanometers, with the exact position influenced by the substitution pattern and solvent effects. The methoxy substituents generally cause bathochromic shifts due to their electron-donating character, while the ester functionality may contribute additional fine structure to the absorption spectrum.

Comparative Analysis with Related Chromenone Derivatives

The structural and spectroscopic properties of this compound can be understood through systematic comparison with related chromenone derivatives that share similar structural features. This comparative analysis reveals how specific substitution patterns and functional groups influence the overall molecular properties and provides insights into structure-activity relationships within this compound class.

Comparison with 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate demonstrates the influence of the 2-methyl substituent on molecular properties. The presence of the methyl group at the 2-position introduces steric considerations that affect the conformational flexibility and potential binding interactions. The methyl substitution also influences the electronic properties of the chromenone core, as evidenced by subtle shifts in nuclear magnetic resonance chemical shifts and infrared vibrational frequencies. The 2-methyl group provides additional hydrophobic character to the molecule and may influence the crystal packing arrangements through van der Waals interactions.

Analysis of related ester derivatives reveals the impact of different benzoate substituents on molecular properties. Comparison with 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate shows that the benzoate ester provides significantly enhanced molecular complexity and potential for intermolecular interactions. The acetate derivative lacks the aromatic character of the benzoate group, resulting in different spectroscopic properties and crystal packing arrangements. The presence of the methoxybenzoate group introduces additional π-π stacking possibilities and hydrogen bonding opportunities compared to simpler ester derivatives.

Structural comparison with naturally occurring chromenone derivatives provides context for understanding the biological relevance of the compound. Studies of dimeric chromenones demonstrate that simple monomeric derivatives like the target compound can serve as building blocks for more complex biological systems. The dimeric chromenones exhibit enhanced biological activity compared to their monomeric counterparts, suggesting that the target compound may represent a valuable intermediate or lead structure for pharmaceutical development. The 8,8'-linked dimeric chromenones tend to show higher cytotoxicity than 6,6'-linked variants, indicating that the substitution pattern significantly influences biological activity.

| Compound | Structural Feature | Molecular Weight | Key Spectroscopic Difference |

|---|---|---|---|

| Target compound | 2-methyl, 3-methoxybenzoate | 448.4 g/mol | Characteristic methyl signal at 2.5 parts per million |

| 3-(3,4-dimethoxyphenyl)-4-oxo-chromen-7-yl 4-methoxybenzoate | No 2-methyl, para-methoxybenzoate | 432.4 g/mol | Absence of methyl signal, different aromatic pattern |

| 3-(3,4-dimethoxyphenyl)-2-methyl-chromen-7-yl acetate | 2-methyl, acetate ester | 340.3 g/mol | Simpler ester carbonyl region, no aromatic benzoate signals |

The presence of multiple methoxy groups throughout the molecule creates a distinctive spectroscopic signature that differentiates this compound from related derivatives with different substitution patterns. Compounds lacking the dimethoxy substitution on the phenyl ring exhibit different electronic properties and nuclear magnetic resonance splitting patterns. The methoxy groups contribute to the overall electron density of the aromatic system and influence the chemical shifts of neighboring protons and carbons through inductive and mesomeric effects.

Crystallographic comparison with related chromenone structures reveals common structural motifs and packing arrangements. The twisted conformation between the dimethoxyphenyl ring and the chromenone core is a consistent feature across this compound class, with twist angles typically ranging from 5 to 15 degrees depending on the substitution pattern. The ester functionality at the 7-position consistently adopts conformations that allow for intramolecular hydrogen bonding and favorable crystal packing arrangements. These structural similarities suggest that the target compound likely exhibits comparable solid-state properties and intermolecular interaction patterns.

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O7/c1-15-24(16-8-11-21(30-3)23(13-16)31-4)25(27)20-10-9-19(14-22(20)32-15)33-26(28)17-6-5-7-18(12-17)29-2/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYXKYXKUZJHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Chromen-4-One Core

The chromen-4-one scaffold is typically constructed via cyclocondensation of substituted resorcinol derivatives with β-keto esters. For this compound, 2-methylresorcinol serves as the starting material due to its pre-existing methyl group at position 2. Reaction with ethyl acetoacetate in the presence of sulfuric acid as a catalyst yields 2-methyl-4H-chromen-4-one .

Key Reaction Conditions :

-

Solvent : Glacial acetic acid

-

Temperature : 120°C, reflux for 6–8 hours

Esterification at Position 7 with 3-Methoxybenzoic Acid

The hydroxyl group at position 7 undergoes esterification with 3-methoxybenzoyl chloride. This step requires activation of the carboxylic acid and careful control of reaction conditions to avoid side reactions .

Procedure :

-

React 3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one (1.0 equiv) with 3-methoxybenzoyl chloride (1.2 equiv) in dry toluene.

-

Add triethylamine (2.0 equiv) as a base to scavenge HCl.

-

Purify via silica gel chromatography (chloroform:methanol, 97:3) .

Yield and Purity :

Comparative Analysis of Reaction Conditions

The table below summarizes critical parameters for each synthetic step:

| Step | Solvent | Temperature | Time | Catalyst/Reagent | Yield |

|---|---|---|---|---|---|

| Chromenone Formation | Acetic Acid | 120°C | 8h | H₂SO₄ | 70% |

| Friedel-Crafts | DCM | 25°C | 12h | AlCl₃ | 68% |

| Esterification | Toluene | 100°C | 4h | Et₃N | 70% |

Challenges and Mitigation Strategies

-

Regioselectivity in Friedel-Crafts Alkylation : Competing substitution at position 5 is minimized using bulky Lewis acids like AlCl₃ .

-

Ester Hydrolysis : Anhydrous conditions and triethylamine prevent acid-mediated hydrolysis of the ester .

-

Purification : Gradient elution in chromatography (e.g., chloroform:methanol from 97:3 to 94:6) resolves closely related byproducts .

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors for the cyclization step, reducing reaction time to 2 hours and improving yield to 80% . Patent literature highlights this compound’s potential as a kinase inhibitor, necessitating adherence to Good Manufacturing Practices (GMP) for clinical-grade material .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the chromenone core can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared below with structurally related chromenone derivatives:

Key Observations:

- Methoxy vs. Hydroxyl Groups : Compounds with hydroxyl groups (e.g., 4d in ) exhibit lower melting points (~183°C) compared to methoxy-substituted analogs due to weaker intermolecular forces .

Spectroscopic and Physicochemical Properties

NMR and MS Data:

Thermal Stability:

Methoxy-substituted compounds generally exhibit higher thermal stability (e.g., CAS 610753-17-8) compared to hydroxylated analogs due to reduced hydrogen-bonding networks .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate belongs to the class of chromenone derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its medicinal properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A chromenone core

- A 3,4-dimethoxyphenyl substituent

- A methoxybenzoate moiety

Antioxidant Properties

Research indicates that chromenone derivatives exhibit significant antioxidant activities. The presence of methoxy groups enhances the electron-donating ability, contributing to their capacity to scavenge free radicals. In vitro studies have shown that this compound can inhibit the production of reactive oxygen species (ROS), thereby reducing oxidative stress in cellular models.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating inflammatory pathways. It inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammation. In cellular assays, treatment with this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential for treating inflammatory diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of chromenone derivatives. Specifically, this compound has been shown to induce apoptosis in various cancer cell lines. Mechanistic studies suggest that it triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins. For instance, in colorectal cancer cell lines (HCT116 and SW480), this compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic signals .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Oxidative Stress Pathways : By targeting NADPH oxidase enzymes, it reduces oxidative damage.

- Modulation of Inflammatory Signaling : It interferes with NF-κB signaling pathways, decreasing inflammation markers.

- Induction of Apoptosis : The compound promotes apoptosis through mitochondrial pathways and activation of caspases, leading to cell cycle arrest in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(3,4-Dimethoxyphenyl)-4H-chromen-4-one | Lacks methoxybenzoate | Moderate antioxidant |

| 7-Hydroxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one | Hydroxyl group instead of methoxybenzoate | Enhanced anticancer activity |

| 3-(3,4-Dimethoxyphenyl)-2-methyl-4-Oxo-4H-chromen | Similar structure; lacks methoxybenzoate | Lower anti-inflammatory effects |

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in PubMed Central demonstrated that treatment with this compound resulted in a significant reduction in cell viability in colon cancer cell lines. The highest concentration tested (15 μg/ml) led to a 67% apoptosis rate in SW480 cells .

- Inflammation Modulation Study : Another study highlighted that this compound effectively inhibited TNF-alpha production in macrophages stimulated with lipopolysaccharides (LPS), showcasing its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.